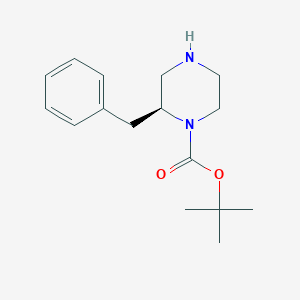

(S)-1-Boc-2-benzylpiperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-benzylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUHUJCLUFLGCI-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@@H]1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590508 | |

| Record name | tert-Butyl (2S)-2-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169447-86-3 | |

| Record name | 1,1-Dimethylethyl (2S)-2-(phenylmethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169447-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2S)-2-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-Benzylpiperazine, N1-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of (S)-1-Boc-2-benzylpiperazine from Piperazine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical guide for the multi-step synthesis of (S)-1-Boc-2-benzylpiperazine, a valuable chiral building block in medicinal chemistry, starting from the readily available bulk chemical, piperazine. The described synthetic pathway involves the formation of a racemic piperazinone intermediate, followed by reduction, classical chiral resolution, and final N-protection. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided to facilitate practical application in a research and development setting.

Synthetic Strategy Overview

The direct asymmetric C-H benzylation of piperazine is a challenging transformation. Therefore, a robust and more conventional multi-step approach is proposed. This strategy leverages established chemical transformations to construct the target molecule with high enantiomeric purity. The overall synthetic pathway is outlined below:

-

Step 1: Synthesis of 3-Benzylpiperazin-2-one (Racemic) : The synthesis begins with the formation of a piperazin-2-one ring, incorporating the benzyl group at the C3 position. This creates the core racemic intermediate.

-

Step 2: Reduction to (±)-2-Benzylpiperazine : The amide functionality of the piperazinone is reduced to the corresponding amine using a powerful hydride reducing agent, yielding racemic 2-benzylpiperazine.

-

Step 3: Chiral Resolution of (±)-2-Benzylpiperazine : The racemic mixture is separated into its constituent enantiomers via diastereomeric salt formation using a chiral resolving agent, L-(+)-tartaric acid. The less soluble (S)-2-benzylpiperazine-L-tartrate salt is selectively crystallized.

-

Step 4: Mono-N-Boc Protection : The enantiomerically pure (S)-2-benzylpiperazine is selectively protected at the N1 position with a tert-butyloxycarbonyl (Boc) group to yield the final target compound, this compound.

Logical Workflow Diagram

(S)-1-Boc-2-benzylpiperazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of (S)-1-Boc-2-benzylpiperazine, a key chiral intermediate in the synthesis of a wide range of biologically active compounds. This document details its known properties, outlines experimental protocols for its synthesis and analysis, and illustrates its general application in drug discovery workflows.

Physicochemical Properties

This compound, also known as (S)-tert-butyl 2-benzylpiperazine-1-carboxylate, is a versatile building block in medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it amenable to a variety of synthetic transformations.[1][2]

General Properties

A summary of the general physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1] |

| Molecular Weight | 276.38 g/mol | [1] |

| Appearance | Pale yellow paste or Colorless to light yellow solid | [1] |

| Purity | ≥ 95% | [1] |

| Storage Conditions | 0-8°C, Inert atmosphere | [1][3] |

Predicted and Experimental Physicochemical Data

| Property | Value | Method | Source |

| Melting Point | Not available (appears as a paste/solid) | - | [1] |

| Boiling Point | 382.9 ± 17.0 °C | Predicted | [3] |

| Density | 1.066 ± 0.06 g/cm³ | Predicted | [3] |

| pKa | 8.45 ± 0.40 | Predicted | [3] |

| logP | 2.5 | Computed | [4] |

| Solubility | Enhanced stability and solubility due to the Boc group | Qualitative | [1] |

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of this compound. The following sections provide representative experimental protocols.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from a suitable chiral precursor. A general synthetic approach is outlined below, based on established methods for the synthesis of N-Boc protected and N-alkylated piperazines.

Step 1: N-Boc Protection of a Chiral Piperazine Precursor

This step involves the selective protection of one of the nitrogen atoms of a chiral piperazine derivative with a tert-butoxycarbonyl (Boc) group.

-

Materials: Chiral piperazine precursor, di-tert-butyl dicarbonate (Boc₂O), suitable solvent (e.g., dichloromethane, tetrahydrofuran), and a base (e.g., triethylamine, sodium bicarbonate).

-

Procedure:

-

Dissolve the chiral piperazine precursor in the chosen solvent.

-

Add the base to the solution.

-

Slowly add a solution of Boc₂O in the same solvent at a controlled temperature (e.g., 0°C to room temperature).

-

Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting N-Boc protected piperazine by column chromatography.

-

Step 2: N-Benzylation

The second step involves the alkylation of the remaining free secondary amine with benzyl bromide or a similar benzylating agent.

-

Materials: N-Boc protected chiral piperazine, benzyl bromide, a base (e.g., potassium carbonate, triethylamine), and a suitable solvent (e.g., acetonitrile, dimethylformamide).

-

Procedure:

-

Dissolve the N-Boc protected piperazine in the chosen solvent.

-

Add the base to the suspension.

-

Add benzyl bromide and stir the reaction mixture at room temperature or elevated temperature until completion (monitored by TLC).

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Determination of Physicochemical Properties

2.2.1. pKa Determination (Potentiometric Titration)

The pKa of the secondary amine in the piperazine ring can be determined by potentiometric titration.

-

Apparatus: pH meter, burette, stirrer.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water-methanol mixture).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

-

2.2.2. logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound.

-

Materials: this compound, n-octanol, water (or a suitable buffer).

-

Procedure:

-

Prepare a solution of the compound in either n-octanol or water.

-

Mix equal volumes of the n-octanol and aqueous phases in a flask.

-

Shake the flask for a sufficient time to allow for equilibrium to be reached.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is the logarithm of P.

-

2.2.3. Chiral Purity Determination (Chiral HPLC)

The enantiomeric purity of this compound is critical for its use in stereospecific synthesis and can be determined by chiral High-Performance Liquid Chromatography (HPLC).

-

Apparatus: HPLC system with a chiral stationary phase (CSP) column.

-

Procedure:

-

Select a suitable chiral column (e.g., based on cellulose or amylose derivatives).

-

Develop a mobile phase (e.g., a mixture of hexane and isopropanol) that provides good separation of the enantiomers.

-

Dissolve a sample of this compound in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Monitor the elution of the enantiomers using a suitable detector (e.g., UV detector).

-

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

-

Visualization of Workflows

The following diagrams illustrate the general synthetic workflow for this compound and its application in a typical drug discovery process.

Caption: General synthetic workflow for this compound.

Caption: Role of this compound in a drug discovery workflow.

References

- 1. uregina.ca [uregina.ca]

- 2. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on (S)-1-Boc-2-benzylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-Boc-2-benzylpiperazine, a key chiral intermediate in pharmaceutical research and development. This document details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in the creation of novel therapeutics.

Chemical Identity and Structure

This compound, with the IUPAC name tert-butyl (2S)-2-benzylpiperazine-1-carboxylate, is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one of its nitrogen atoms and a benzyl group at the chiral center.[1][2] This structure makes it a valuable building block for creating complex molecules, particularly in the field of medicinal chemistry. The Boc group provides stability and allows for selective reactions on the unprotected secondary amine.[3]

-

Molecular Weight: 276.37 g/mol [2]

Structure:

(Simplified 2D representation)

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow solid / Pale yellow paste | [3][4] |

| Purity | ≥95% to 98% | [1][3] |

| Boiling Point (Predicted) | 382.9 ± 17.0 °C | [4] |

| Density (Predicted) | 1.066 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 8.45 ± 0.40 | [4] |

| Storage Conditions | Room temperature, Keep in dark place, Inert atmosphere | [1][4] |

Note: Some data are based on predictions from chemical modeling software.

Synthesis and Experimental Protocols

General Protocol for N-Boc Protection:

This protocol is adapted from established procedures for the synthesis of N-Boc protected amines.

Materials:

-

(S)-2-benzylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIEA)) (optional, to scavenge any acid)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-2-benzylpiperazine (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the solution. If desired, a non-nucleophilic base can be added.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-12 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, quench the mixture by adding water or saturated NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) multiple times.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Applications in Drug Development

This compound is a crucial building block in the synthesis of a wide array of pharmaceutical agents, particularly those targeting the central nervous system. Its utility stems from the ability to selectively functionalize the unprotected secondary amine, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compound. This intermediate is frequently used in the development of potential antidepressants and antipsychotics, as well as ligands for various receptors.

The general workflow for its application in drug discovery is depicted below.

Caption: Workflow of this compound in Drug Discovery.

Logical Pathway for Synthesis

The synthesis of this compound follows a straightforward logical pathway involving the protection of one of the two amine groups of the parent piperazine. This selective protection is key to its utility as a synthetic intermediate.

Caption: Logical Flow of the N-Boc Protection Reaction.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

Spectroscopic Characterization of (S)-1-Boc-2-benzylpiperazine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (S)-1-Boc-2-benzylpiperazine, a chiral piperazine derivative frequently used as a building block in pharmaceutical research and development.[1] The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This information is crucial for researchers, scientists, and drug development professionals for structure elucidation, purity assessment, and quality control.

Molecular Structure

This compound (Molecular Formula: C₁₆H₂₄N₂O₂) is a derivative of piperazine featuring a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a benzyl group on the adjacent chiral carbon.[2][3]

Molecular Weight: 276.37 g/mol [2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural confirmation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments.[4] Due to the conformational rigidity imposed by the Boc group and the chiral center, the piperazine ring protons often exhibit complex splitting patterns.[5][6]

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.35 | m | 5H | Phenyl-H |

| ~4.10 | m | 1H | Piperazine-H2 (CH-Bn) |

| ~3.85 | m | 1H | Piperazine-H (axial) |

| ~3.05 | m | 1H | Piperazine-H (equatorial) |

| 2.50 - 2.90 | m | 6H | Remaining Piperazine-H & Bn-CH₂ |

| 1.45 | s | 9H | Boc (C(CH₃)₃) |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C=O (Boc) |

| ~138.0 | Phenyl C (quaternary) |

| ~129.5 | Phenyl CH |

| ~128.5 | Phenyl CH |

| ~126.5 | Phenyl CH |

| ~79.5 | C (quaternary, Boc) |

| ~55.0 | Piperazine C2 (CH-Bn) |

| ~40-50 | Piperazine C3, C5, C6 & Benzyl CH₂ |

| 28.4 | C(CH₃)₃ (Boc) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule.[7][8] The spectrum is characterized by the presence of the Boc-carbonyl group, N-H, and aromatic/aliphatic C-H bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3300 | Medium | N-H Stretch (secondary amine) |

| 3000 - 3100 | Medium | C-H Stretch (aromatic) |

| 2850 - 2980 | Strong | C-H Stretch (aliphatic) |

| ~1695 | Strong | C=O Stretch (urethane, Boc group) |

| 1450 - 1600 | Medium | C=C Stretch (aromatic ring) |

| 1160 - 1250 | Strong | C-N Stretch & C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. Electrospray ionization (ESI) is a common technique for such molecules.

Predicted Mass Spectrometry Data (ESI-MS)

| m/z Value | Ion | Description |

| 277.19 | [M+H]⁺ | Protonated Molecular Ion |

| 221.16 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group |

| 177.14 | [M-Boc+H]⁺ | Loss of the entire Boc group |

| 91.05 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

A. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.[4]

-

-

¹H NMR Acquisition:

-

Set the spectral width to a range of 0-12 ppm.

-

Use a standard single-pulse sequence.

-

Acquire a sufficient number of scans (typically 16-64) to obtain a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to a range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Acquire a significantly larger number of scans compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[4]

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal, followed by phase and baseline correction to obtain the final spectrum.[4]

B. FT-IR Spectroscopy Protocol

This protocol describes the thin solid film method, suitable for non-volatile solids.[9]

-

Sample Preparation:

-

Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent like dichloromethane or acetone.[9]

-

Place one drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.[9]

-

-

Spectrum Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background.

-

-

Post-Analysis: Clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to a desiccator for storage.[9]

C. Mass Spectrometry (LC-MS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution with the initial mobile phase to a final concentration of approximately 1-10 µg/mL.

-

-

Instrumentation and Conditions:

-

LC System: Use a standard HPLC system equipped with a C18 column.

-

Mobile Phase: A typical gradient system would be Mobile Phase A: Water with 0.1% Formic Acid and Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[10]

-

MS Detector: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer, operating in positive ion mode.[10][11]

-

-

Data Acquisition:

-

Inject a small volume (1-5 µL) of the prepared sample into the LC-MS system.

-

Monitor the total ion chromatogram and extract the mass spectrum for the peak corresponding to the elution of this compound. The progress of reactions involving this compound can be monitored by observing the disappearance of its corresponding mass peak.[10][12]

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 169447-86-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (R)-1-Boc-2-benzylpiperazine | C16H24N2O2 | CID 24820557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. amherst.edu [amherst.edu]

- 8. webassign.net [webassign.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

The Potential Biological Activity of (S)-1-Boc-2-benzylpiperazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (S)-1-Boc-2-benzylpiperazine scaffold is a versatile building block in medicinal chemistry, offering a unique combination of stereochemistry, conformational rigidity, and synthetic tractability. Its derivatives have emerged as promising candidates for a range of biological targets, particularly within the central nervous system (CNS) and in oncology. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this important class of molecules.

Introduction to this compound Derivatives

The piperazine ring is a privileged structure in drug discovery, present in numerous approved therapeutic agents.[1] The introduction of a benzyl group at the 2-position and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position of the piperazine core provides a chiral scaffold that allows for the synthesis of diverse libraries of compounds with specific stereochemistry. The (S)-enantiomer is often utilized to achieve desired target engagement and selectivity. These derivatives are being investigated for a variety of therapeutic applications, including as enzyme inhibitors and receptor modulators.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core typically involves the modification of the secondary amine at the 4-position. A general synthetic approach is outlined below.

Potential Biological Activities and Quantitative Data

Derivatives of the benzylpiperazine scaffold have shown significant potential as selective inhibitors of histone deacetylase 6 (HDAC6), a promising target for neurodegenerative diseases. The following table summarizes the in vitro activity of a series of benzylpiperazine-based HDAC inhibitors.

| Compound ID | R Group | HDAC1 IC50 (µM)[2][3] | HDAC4 IC50 (µM)[2][3] | HDAC6 IC50 (µM)[2][3] |

| KH-259 (1) | Methyl | 6.7 ± 0.14 | 12.3 ± 0.41 | 0.26 ± 0.24 |

| 2 | H | 4.4 ± 0.21 | 4.4 ± 0.57 | 0.11 ± 0.013 |

| 8 | Ethyl | >100 | >100 | 2.5 ± 0.35 |

Furthermore, the broader class of piperazine derivatives has demonstrated significant anticancer activity against various human cancer cell lines. While specific data for this compound derivatives in this context is emerging, the following table provides representative data for other piperazine-containing compounds, illustrating the potential of this scaffold in oncology.

| Compound Class | Cancer Cell Line | Activity (IC50/GI50 in µM) |

| Thiazolinylphenyl-piperazines | LNCaP (Prostate) | 3.67[4] |

| Quinoxalinyl–piperazine derivative | Multiple (Breast, Skin, Pancreas, Cervix) | Varies by cell line[5] |

| Vindoline-piperazine conjugates | MDA-MB-468 (Breast) | 1.00[6] |

Signaling Pathways

HDAC6 inhibitors, including those based on the benzylpiperazine scaffold, exert their effects through the modulation of various cellular pathways. A key mechanism involves the regulation of α-tubulin acetylation, which impacts microtubule dynamics and intracellular transport. In the context of neurodegenerative diseases, HDAC6 inhibition can also influence the clearance of misfolded protein aggregates through the aggresome-autophagy pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Enantioselective Synthesis of (S)-1-Boc-2-benzylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of (S)-1-Boc-2-benzylpiperazine, a chiral building block of significant interest in medicinal chemistry and drug development. The guide details established synthetic strategies, providing comprehensive experimental protocols and quantitative data to facilitate its application in a laboratory setting. The methodologies covered include asymmetric lithiation of N-Boc piperazine and chiral pool synthesis originating from natural amino acids.

Asymmetric Lithiation-Trapping of N-Boc-Piperazine

A prominent and direct method for the enantioselective synthesis of α-substituted piperazines is the asymmetric deprotonation of an N-Boc protected piperazine using a chiral lithium amide base, followed by quenching with an electrophile. This strategy leverages the formation of a configurationally stable α-lithio-N-Boc-piperazine intermediate. The use of s-butyllithium (s-BuLi) in combination with a chiral ligand such as (-)-sparteine or a (+)-sparteine surrogate allows for the selective deprotonation of one of the enantiotopic α-protons, leading to the desired enantiomer upon reaction with an electrophile like benzyl bromide.

Experimental Protocol: Asymmetric Lithiation and Benzylation

This protocol is based on the general methodology for asymmetric lithiation-substitution of N-Boc piperazines.

Materials:

-

N-Boc-piperazine

-

s-Butyllithium (s-BuLi) in cyclohexane

-

(-)-Sparteine

-

Benzyl bromide (BnBr)

-

Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet is charged with N-Boc-piperazine (1.0 eq) and (-)-sparteine (1.2 eq). Anhydrous diethyl ether or MTBE is added to dissolve the reagents under an inert atmosphere.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: s-Butyllithium (1.2 eq) is added dropwise to the stirred solution, ensuring the internal temperature does not exceed -75 °C. The resulting solution is stirred at -78 °C for 1 hour to facilitate the formation of the chiral lithiated intermediate.

-

Electrophilic Quench: Benzyl bromide (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2-4 hours at this temperature.

-

Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Quantitative Data

| Parameter | Value |

| Yield | 70-85% (Estimated) |

| Enantiomeric Excess (ee) | >95% (Typically) |

| Key Reagents | N-Boc-piperazine, s-BuLi, (-)-sparteine, Benzyl bromide |

| Solvent | Anhydrous Et₂O or MTBE |

| Temperature | -78 °C |

| Reaction Time | 3-5 hours |

Note: The yield and enantiomeric excess are estimated based on typical results for asymmetric lithiation of N-Boc protected heterocycles and may vary depending on specific reaction conditions.

Chiral Pool Synthesis from (S)-Phenylalanine

An alternative and elegant approach to this compound is through chiral pool synthesis, utilizing an enantiomerically pure starting material such as the natural amino acid (S)-phenylalanine. This strategy involves the construction of the piperazine ring from the chiral precursor, thereby ensuring the desired stereochemistry in the final product.

Experimental Protocol: Synthesis from (S)-Phenylalanine

This multi-step protocol involves the conversion of (S)-phenylalanine to a suitable diamine precursor, followed by cyclization and N-protection.

Step 1: Reduction of (S)-Phenylalanine to (S)-Phenylalaninol

-

(S)-Phenylalanine is esterified to its methyl ester hydrochloride.

-

The methyl ester is then reduced to (S)-2-amino-3-phenyl-1-propanol ((S)-phenylalaninol) using a reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

Step 2: Synthesis of the Diamine Precursor

-

The amino group of (S)-phenylalaninol is protected with a suitable protecting group, for instance, a benzyloxycarbonyl (Cbz) group, by reacting with benzyl chloroformate (Cbz-Cl).

-

The hydroxyl group is then converted to a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) or pyridine.

-

The leaving group is displaced by an amino group, for example, through a reaction with a protected amine like N-benzyl-2-aminoethanol followed by deprotection, or via a Gabriel synthesis. A more direct approach involves the introduction of an azide followed by reduction.

Step 3: Cyclization to form the Piperazine Ring

-

The resulting diamine is deprotected and then cyclized to form the 2-benzylpiperazine ring. This can be achieved through various methods, including intramolecular reductive amination or by heating with a suitable cyclizing agent.

Step 4: N-Boc Protection

-

The resulting (S)-2-benzylpiperazine is then selectively protected at the N1 position with a di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate in a suitable solvent like dichloromethane (DCM) or a biphasic system to yield this compound.

Quantitative Data

| Parameter | Value |

| Overall Yield | 40-60% (Estimated over multiple steps) |

| Enantiomeric Purity | >99% (Maintained from starting material) |

| Key Starting Material | (S)-Phenylalanine |

| Key Transformations | Reduction, Functional group interconversion, Cyclization, N-Boc protection |

Visualized Workflows

Asymmetric Lithiation Workflow

Caption: Workflow for Asymmetric Lithiation and Benzylation.

Chiral Pool Synthesis Workflow

(S)-1-Boc-2-benzylpiperazine: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, physicochemical properties, and synthetic applications of (S)-1-Boc-2-benzylpiperazine. This chiral building block is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system (CNS).

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers specializing in research and development compounds. The table below lists several prominent suppliers, though this is not an exhaustive list. Researchers are advised to request certificates of analysis (CoA) from suppliers to verify purity and stereochemical integrity.

| Supplier | Website | Notes |

| Chem-Impex | --INVALID-LINK-- | Offers various quantities. |

| BOC Sciences | --INVALID-LINK-- | Provides a range of building blocks for drug discovery. |

| Sigma-Aldrich | --INVALID-LINK-- | A major supplier of research chemicals. |

| Hangzhou Leap Chem Co., Ltd. | --INVALID-LINK-- | |

| Chemenu Inc. | --INVALID-LINK-- | |

| SAGECHEM LIMITED | --INVALID-LINK-- | |

| LGC Standards / Toronto Research Chemicals | --INVALID-LINK-- | Specializes in complex organic small molecules. |

Physicochemical and Technical Data

The following tables summarize the key quantitative data for this compound and its related stereoisomers.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl (2S)-2-benzylpiperazine-1-carboxylate | [1] |

| Synonyms | (S)-2-Benzylpiperazine-1-carboxylic acid tert-butyl ester, (2S)-1-Boc-2-benzyl-piperazine | [2] |

| CAS Number | 169447-86-3 | [2] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [2] |

| Molecular Weight | 276.38 g/mol | [2] |

| Appearance | Pale yellow paste or solid | [2] |

| Purity | ≥95% to ≥98% (supplier dependent) | [2] |

| Storage Conditions | 0-8°C | [2] |

Table 2: Physicochemical Data for Related Benzylpiperazine Derivatives

| Compound | CAS Number | Purity | Appearance | Optical Rotation |

| (R)-1-Boc-2-benzylpiperazine | 947684-78-8 | ≥97% | Light brown gel | [α]D²⁰ = +28 ± 2º (c=1 in CHCl₃) |

| 1-Boc-2-benzylpiperazine (racemic) | 481038-63-5 | ≥98% | Off-yellow oil | Not Applicable |

| 1-Boc-(4-benzyl)piperazine | 57260-70-5 | 98% | Solid | Not Applicable |

Synthetic Applications and Experimental Protocols

This compound serves as a crucial chiral intermediate for the synthesis of monosubstituted piperazines, which are prevalent scaffolds in medicinal chemistry. The Boc (tert-butyloxycarbonyl) protecting group allows for selective functionalization of the second nitrogen atom.

Key Synthetic Transformations

The general workflow for utilizing this compound involves two primary steps: functionalization of the unprotected secondary amine, followed by the deprotection of the Boc group.

References

(S)-1-Boc-2-benzylpiperazine: A Chiral Scaffold for Advanced Drug Discovery

(S)-1-Boc-2-benzylpiperazine is a versatile chiral building block integral to medicinal chemistry and pharmaceutical development. Its unique stereochemistry and the presence of a strategically placed Boc protecting group make it an invaluable intermediate for the synthesis of complex, biologically active molecules.[1][2] This technical guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Specifications

This compound is a piperazine derivative where one of the ring nitrogens is protected by a tert-butoxycarbonyl (Boc) group, and an adjacent carbon atom holds a benzyl group in the (S)-configuration. This structure offers enhanced stability, solubility, and compatibility with a wide range of reaction conditions, making it a preferred choice for synthetic chemists.[1] The Boc group can be easily removed under acidic conditions, revealing a secondary amine for further functionalization.[3]

Physicochemical and Spectroscopic Data

The quantitative data for this compound and its corresponding (R)-enantiomer are summarized below for easy comparison.

| Property | This compound | (R)-1-Boc-2-benzylpiperazine |

| Synonyms | (S)-2-Benzylpiperazine-1-carboxylic acid tert-butyl ester | (R)-2-Benzylpiperazine-1-carboxylic acid tert-butyl ester |

| CAS Number | 169447-86-3 | 947684-78-8 |

| Molecular Formula | C₁₆H₂₄N₂O₂ | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 276.38 g/mol | 276.38 g/mol |

| Appearance | Pale yellow paste | Light brown gel |

| Purity | ≥ 95% | ≥ 97% (Assay) |

| Optical Rotation | Data not explicitly available in provided search results | [α]D²⁰ = +28 ± 2º (c=1 in CHCl₃) |

| Storage Conditions | 0-8°C | 0-8°C |

| Solubility | Soluble in organic solvents like dichloromethane and DMF.[3] | Soluble in organic solvents.[2] |

| MDL Number | MFCD03787923 | MFCD07772094 |

| PubChem ID | 44118663 | 44118663 |

Synthesis and Handling

The enantioselective synthesis of substituted piperazines is a key area of research. Methods like palladium-catalyzed decarboxylative asymmetric allylic alkylation have been developed for producing chiral α,α-disubstituted piperazin-2-ones, which can then be reduced to the desired chiral piperazines.[4][5] This highlights a modern approach to accessing stereochemically rich piperazine scaffolds.

Experimental Protocol: General Enantioselective Synthesis

While a specific protocol for this compound was not detailed in the search results, a representative procedure can be conceptualized based on established methods for similar chiral heterocycles. The following is a generalized protocol for the synthesis of a chiral piperazine derivative followed by Boc-protection.

Step 1: Asymmetric Synthesis of Chiral Piperazin-2-one

-

To a solution of a suitable piperazin-2-one precursor in an appropriate solvent (e.g., toluene), add a palladium catalyst such as [Pd₂(pmdba)₃] (5 mol%).[5]

-

Add a chiral phosphine ligand, for example, (S)-(CF₃)₃-tBuPHOX (12.5 mol%).[5]

-

Heat the reaction mixture at a controlled temperature (e.g., 40°C) for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.[5]

-

Upon completion, cool the reaction mixture and purify the product using column chromatography to isolate the enantioenriched piperazin-2-one.

Step 2: Reduction to Chiral Piperazine

-

Dissolve the purified chiral piperazin-2-one in a suitable solvent like tetrahydrofuran (THF).

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Quench the reaction carefully with water and a sodium hydroxide solution.

-

Filter the resulting suspension and concentrate the filtrate to obtain the crude chiral 2-benzylpiperazine.

Step 3: Boc Protection

-

Dissolve the crude 2-benzylpiperazine in a solvent such as dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (Et₃N).

-

Stir the mixture at room temperature for several hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield this compound.

Applications in Drug Discovery

The piperazine motif is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[5] The introduction of a chiral center enhances molecular complexity and three-dimensionality, which can improve binding affinity, selectivity, and overall pharmacological properties.[4][6]

This compound serves as a crucial intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1][2] Its derivatives are explored as potential antidepressants, antipsychotics, and ligands for various neurotransmitter receptors, such as dopamine (D2), serotonin (5-HT1A), and sigma (σ1) receptors.[1][7][8]

Workflow for Drug Candidate Synthesis

The general workflow for utilizing this compound in the synthesis of a potential drug candidate involves two main stages: deprotection and subsequent functionalization.

Caption: General workflow for utilizing this compound.

Experimental Protocol: N-Functionalization

This protocol describes the deprotection of the Boc group followed by N-acylation, a common step in synthesizing drug candidates.

Step 1: Boc Deprotection

-

Dissolve this compound in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in 1,4-dioxane.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure. The resulting salt of (S)-2-benzylpiperazine can often be used directly in the next step.

Step 2: N-Acylation

-

Dissolve the crude (S)-2-benzylpiperazine salt in a solvent like DCM and add a base (e.g., triethylamine or diisopropylethylamine) to neutralize the salt.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of the desired acyl chloride (R-COCl) or activated carboxylic acid in DCM.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Upon completion, wash the reaction mixture sequentially with a weak acid solution (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final compound by column chromatography or recrystallization.

Role in Targeting Neurological Pathways

Derivatives of benzylpiperazine have been investigated for their effects on various neurotransmitter systems.[2] For instance, novel benzylpiperazine compounds have been synthesized and evaluated for their affinity towards σ1 and σ2 receptors, which are implicated in pain signaling.[8]

The diagram below illustrates a conceptual pathway where a drug derived from this compound acts as an antagonist at the σ1 receptor, potentially leading to an analgesic effect.

Caption: Conceptual pathway for a σ1 receptor antagonist.

Conclusion

This compound is a high-value chiral building block that provides a robust platform for the development of novel pharmaceuticals. Its stereodefined structure is crucial for creating molecules with enhanced potency and selectivity, particularly in the realm of neuroscience.[1][4] The synthetic versatility offered by the Boc-protected piperazine core allows for the exploration of diverse chemical space, paving the way for the discovery of next-generation therapeutics.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 4. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 6. thieme-connect.de [thieme-connect.de]

- 7. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 8. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-1-Boc-2-benzylpiperazine and its Analogs for Drug Discovery Professionals

Abstract

(S)-1-Boc-2-benzylpiperazine is a chiral synthetic building block of significant interest in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS).[1][2] Its rigid, chiral scaffold allows for the precise spatial orientation of pharmacophoric elements, making it a valuable core for designing ligands with high affinity and selectivity for various neurotransmitter receptors. This technical guide provides a comprehensive review of this compound and its analogs, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological evaluation. Detailed experimental protocols, quantitative binding data for key analogs, and visualizations of relevant biological pathways are presented to serve as a resource for researchers and professionals in drug discovery and development.

Introduction

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs targeting a wide array of biological targets.[3] The introduction of a chiral center, as seen in this compound, offers an opportunity to explore stereospecific interactions with biological macromolecules, potentially leading to improved potency, selectivity, and pharmacokinetic profiles. The benzyl substituent at the 2-position provides a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships by varying the aromatic substitution pattern. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens enables regioselective functionalization of the second nitrogen, making it a key intermediate in the synthesis of diverse compound libraries.[1][4]

This guide will delve into the synthetic strategies for accessing enantiomerically pure this compound, summarize the quantitative pharmacological data of its analogs at key CNS targets, and provide detailed experimental methodologies for their synthesis and evaluation.

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in drug discovery. A common and efficient strategy involves starting from the readily available and optically pure amino acid, (S)-phenylalanine. This approach ensures the desired stereochemistry at the 2-position of the piperazine ring.

Synthetic Pathway Overview

A plausible and commonly employed synthetic route starting from (S)-phenylalanine is outlined below. This multi-step process involves the formation of a diamine intermediate, followed by cyclization and subsequent protection to yield the target compound.

Caption: Plausible synthetic route to this compound.

Detailed Experimental Protocol (Exemplary)

The following is a representative, detailed protocol for the synthesis of this compound, adapted from established methods for the synthesis of chiral piperazines from amino acids.[5][6]

Step 1: Reduction of (S)-Phenylalanine to (S)-2-Amino-3-phenyl-1-propanol

-

To a stirred suspension of lithium aluminum hydride (X eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add (S)-phenylalanine (1 eq.) portion-wise.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction to 0 °C and quench sequentially with water (Y mL), 15% aqueous NaOH (Y mL), and water (3Y mL).

-

Filter the resulting suspension and wash the solid with THF.

-

Concentrate the filtrate under reduced pressure to obtain crude (S)-2-amino-3-phenyl-1-propanol, which can be used in the next step without further purification.

Step 2: Synthesis of (S)-1-Azido-3-phenyl-2-aminopropane

-

To a solution of (S)-2-amino-3-phenyl-1-propanol (1 eq.) and triethylamine (X eq.) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (Y eq.) dropwise.

-

Stir the reaction at room temperature for 2-3 hours.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (Z eq.).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.

Step 3: Reduction to (S)-1,2-Diamino-3-phenylpropane

-

Dissolve the crude (S)-1-azido-3-phenyl-2-aminopropane in methanol and add a catalytic amount of 10% palladium on carbon.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the crude diamine.

Step 4: Cyclization to (S)-3-Benzylpiperazin-2-one

-

Dissolve the crude (S)-1,2-diamino-3-phenylpropane (1 eq.) in a suitable solvent such as DCM or chloroform.

-

Add a base, such as triethylamine or potassium carbonate (X eq.).

-

To this mixture, add a solution of chloroacetyl chloride (Y eq.) in the same solvent dropwise at 0 °C.

-

Stir the reaction at room temperature for 12-24 hours.

-

Wash the reaction mixture with water and brine, dry the organic phase, and concentrate. Purify the crude product by column chromatography to yield (S)-3-benzylpiperazin-2-one.

Step 5: Reduction to (S)-2-Benzylpiperazine

-

To a suspension of lithium aluminum hydride (X eq.) in anhydrous THF at 0 °C, add a solution of (S)-3-benzylpiperazin-2-one (1 eq.) in THF dropwise.

-

Reflux the reaction mixture for 4-8 hours.

-

Cool the reaction to 0 °C and quench as described in Step 1.

-

Work-up the reaction as in Step 1 to obtain crude (S)-2-benzylpiperazine.

Step 6: Boc-Protection to yield this compound

-

To a solution of crude (S)-2-benzylpiperazine (1 eq.) and triethylamine (X eq.) in DCM, add di-tert-butyl dicarbonate (Boc₂O, Y eq.) at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Structure-Activity Relationships of (S)-2-Benzylpiperazine Analogs

The pharmacological profile of 2-benzylpiperazine analogs is highly dependent on the nature and position of substituents on both the benzyl ring and the piperazine nitrogen atoms. The (S)-stereochemistry at the 2-position can impart specific interactions with chiral binding pockets in receptors.

General Pharmacological Profile

Benzylpiperazine derivatives are known to interact with a variety of CNS receptors, most notably serotonin (5-HT) and dopamine (D) receptors.[7] Depending on the substitution pattern, these compounds can act as agonists, partial agonists, or antagonists at these receptors. The arylpiperazine moiety is a common pharmacophore in many atypical antipsychotics and antidepressants.[8]

Quantitative Binding Data of Analogs

Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Analogs at Serotonin and Dopamine Receptors

| Compound | 5-HT1A | 5-HT2A | D2 | Reference |

| Compound 6a | 199 | - | >400-fold selective for D3 | [8] |

| Compound 7a | 14.3 | - | - | [8] |

| Cariprazine | 2.6 | - | 0.49 | [9] |

| Aripiprazole Analog | - | - | High Affinity | [10] |

Table 2: Binding Affinities (Ki, nM) of 1-Cinnamyl-4-(2-methoxyphenyl)piperazine Analogs

| Compound | D2 | 5-HT1A | 5-HT2A | α1 | Reference |

| Analog 1 | High Affinity | Low to Moderate | Low to Moderate | Variable | [7] |

| Analog 2 | High Affinity | Low to Moderate | Low to Moderate | Variable | [7] |

Note: The data presented are for structurally related compounds and are intended to provide a general understanding of the SAR. The absence of data is indicated by "-".

Experimental Protocols for Pharmacological Evaluation

To characterize the pharmacological profile of this compound and its analogs, a series of in vitro and in vivo assays are typically employed. Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

Radioligand Binding Assay for 5-HT1A Receptor (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the 5-HT1A receptor, using a known radiolabeled ligand.

Caption: Workflow for a radioligand binding assay.

Materials:

-

Membrane preparation from cells expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).

-

Non-specific binding control: 5-HT (serotonin) or another high-affinity 5-HT1A ligand.

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold assay buffer.

-

Glass fiber filters (e.g., GF/B).

-

Scintillation cocktail.

-

96-well plates.

-

Cell harvester.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration that provides adequate signal-to-noise ratio.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membrane preparation + [³H]8-OH-DPAT + assay buffer.

-

Non-specific Binding: Membrane preparation + [³H]8-OH-DPAT + excess unlabeled 5-HT.

-

Test Compound: Membrane preparation + [³H]8-OH-DPAT + serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

Benzylpiperazine analogs often exert their effects by modulating signaling pathways downstream of G-protein coupled receptors (GPCRs) like the dopamine D2 and serotonin 5-HT1A receptors.

Dopamine D2 and Serotonin 5-HT1A Receptor Signaling

Both D2 and 5-HT1A receptors are typically coupled to Gi/o proteins. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels can have various downstream effects on cellular function, including the modulation of ion channel activity and gene expression.

Caption: Simplified Gi/o-coupled signaling pathway for D2 and 5-HT1A receptors.

Conclusion

This compound is a valuable chiral building block for the synthesis of novel CNS-active compounds. Its stereodefined structure and synthetic tractability make it an attractive starting point for the development of selective ligands for serotonin and dopamine receptors. The structure-activity relationships of related analogs indicate that modifications to the benzyl and piperazine moieties can significantly modulate receptor affinity and selectivity. The experimental protocols and data presented in this guide provide a foundation for researchers to design, synthesize, and evaluate new chemical entities based on the (S)-2-benzylpiperazine scaffold, with the ultimate goal of developing improved therapeutics for neurological and psychiatric disorders. Further research is warranted to fully elucidate the pharmacological profile of this compound itself and its direct derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jgtps.com [jgtps.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 7. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of (S)-1-Boc-2-benzylpiperazine in Asymmetric Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-2-benzylpiperazine is a chiral heterocyclic compound that has garnered significant attention as a versatile building block in asymmetric synthesis. Its rigid, pre-defined stereochemistry makes it an invaluable precursor for the development of chiral ligands and catalysts. While not typically a catalyst in its own right, its incorporation into larger molecular frameworks is crucial for achieving high enantioselectivity in a variety of chemical transformations. This technical guide elucidates the role of this compound and related chiral piperazines in catalysis, focusing on their application in the synthesis of chiral ligands and their subsequent use in asymmetric reactions.

Core Applications in Catalysis

The primary role of this compound in catalysis is as a chiral scaffold. The piperazine ring, with its two nitrogen atoms, provides excellent coordination sites for metal centers, while the benzyl group at the stereogenic center offers steric bulk that can influence the stereochemical outcome of a catalytic reaction. The Boc protecting group on one of the nitrogen atoms allows for selective functionalization of the other nitrogen, enabling the synthesis of a diverse range of ligands.

Chiral piperazine derivatives are utilized in several key areas of asymmetric catalysis:

-

Asymmetric Hydrogenation: Chiral piperazine-containing ligands are employed in transition metal-catalyzed (e.g., palladium, iridium) asymmetric hydrogenation of prochiral olefins and ketones, leading to the formation of chiral alcohols and other saturated compounds with high enantiomeric excess.

-

Asymmetric C-C Bond Formation: These ligands are instrumental in reactions such as the Henry reaction (nitroaldol reaction), facilitating the enantioselective formation of carbon-carbon bonds.[1]

-

Ligand Synthesis for a Broad Range of Reactions: The versatility of the piperazine core allows for its incorporation into various ligand classes, including Schiff bases and phosphine-containing ligands, which can be applied to a wide array of catalytic transformations.

Synthesis of Chiral Ligands from this compound

The synthesis of chiral ligands using this compound typically involves a few key steps. The following workflow illustrates a general approach.

Caption: General workflow for the synthesis of chiral catalysts from this compound.

Asymmetric Lithiation for Piperazine Functionalization

A powerful method for the direct functionalization of the piperazine ring is asymmetric lithiation. This technique allows for the introduction of a wide range of substituents at the carbon atom adjacent to the nitrogen, creating highly valuable and diverse chiral building blocks for catalyst synthesis.

Caption: Workflow for the asymmetric lithiation and functionalization of N-Boc piperazines.[2][3][4][5]

Quantitative Data Summary

The following table summarizes representative quantitative data for catalytic reactions employing ligands derived from chiral piperazines. It is important to note that specific results are highly dependent on the exact ligand structure, metal center, and reaction conditions.

| Reaction Type | Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Asymmetric Henry Reaction | Cu(II)-Piperazine Schiff Base | Benzaldehyde | (R)-1-Phenyl-2-nitroethanol | up to 98 | up to 91 | [1] |

| Asymmetric Hydrogenation | Pd-complex with chiral piperazin-2-one derived ligand | 3-phenyl-pyrazin-2-ol | (S)-3-phenylpiperazin-2-one | 93 | 90 | [6] |

| Asymmetric Hydrogenation | Ir-complex with chiral piperazine ligand | 2-methylpyrazine | (S)-2-methylpiperazine | up to 96 (ee) | N/A | [7] |

Experimental Protocols

General Procedure for the Synthesis of a Chiral Piperazine-based Schiff Base Ligand

-

Deprotection of this compound: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), trifluoroacetic acid (TFA, 10 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is fully consumed (monitored by TLC). The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the deprotected (S)-2-benzylpiperazine.

-

Schiff Base Condensation: The crude (S)-2-benzylpiperazine (1.0 eq) and a substituted salicylaldehyde (1.0 eq) are dissolved in ethanol (0.2 M). The mixture is heated at reflux for 4-6 hours. Upon cooling to room temperature, the Schiff base ligand often precipitates from the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

General Procedure for a Copper-Catalyzed Asymmetric Henry Reaction

-

Catalyst Formation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), the chiral piperazine-based Schiff base ligand (0.05 eq) and Cu(OAc)₂·H₂O (0.05 eq) are dissolved in a suitable solvent such as isopropanol. The mixture is stirred at room temperature for 1 hour to allow for complex formation.

-

Henry Reaction: The aldehyde substrate (1.0 eq) is added to the catalyst solution, followed by the addition of nitromethane (5.0 eq). The reaction mixture is stirred at a controlled temperature (e.g., room temperature or 0 °C) and monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, the mixture is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired nitroalkanol. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

This compound is a cornerstone chiral building block for the synthesis of sophisticated ligands used in asymmetric catalysis. Its rigid stereochemistry and versatile functionalization handles enable the creation of highly effective catalysts for a range of enantioselective transformations. While not a catalyst itself, its role as a precursor is fundamental to the advancement of asymmetric synthesis, with significant implications for the pharmaceutical and fine chemical industries. Further research into novel ligand architectures based on this and other chiral piperazine scaffolds will undoubtedly continue to push the boundaries of catalytic efficiency and stereocontrol.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for (S)-1-Boc-2-benzylpiperazine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Boc-2-benzylpiperazine is a versatile chiral building block extensively utilized in asymmetric synthesis, particularly in the development of pharmaceutical agents. Its rigid piperazine core, coupled with the stereodefined benzyl group at the C-2 position and the orthogonal Boc protecting group at the N-1 position, makes it an invaluable synthon for introducing chirality and conformational constraint into target molecules. These application notes provide an overview of its primary use as a chiral scaffold and offer a detailed protocol for a representative synthetic transformation.

While the classical use of a chiral auxiliary often involves temporary attachment to a prochiral substrate followed by cleavage, this compound is more commonly integrated as a permanent chiral fragment within the final product. The inherent chirality of the molecule is leveraged to create stereochemically complex structures, often through functionalization of the unprotected N-4 nitrogen.

Core Application: Chiral Building Block for Complex Molecules

The principal application of this compound is as a foundational element in the synthesis of more elaborate chiral molecules. The presence of a single free secondary amine allows for selective functionalization, enabling the construction of a wide array of derivatives with high stereochemical fidelity. This approach is particularly prevalent in medicinal chemistry, where the piperazine motif is a common feature in bioactive compounds.

Key Synthetic Transformations:

-

N-Alkylation: Introduction of alkyl substituents at the N-4 position.

-

N-Arylation: Formation of N-aryl bonds, often through Buchwald-Hartwig amination.

-

N-Acylation: Synthesis of amides by reaction with acylating agents.

-

Reductive Amination: Reaction with aldehydes or ketones to introduce diverse side chains.

These transformations allow for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs by modifying the substituent at the N-4 position while maintaining the chiral integrity of the core structure.

Experimental Protocols

The following section provides a detailed, representative protocol for the N-alkylation of this compound. This reaction is a fundamental step in the utilization of this chiral building block for the synthesis of more complex target molecules.

Protocol 1: Diastereoselective N-Alkylation of this compound

This protocol describes the alkylation of the unprotected secondary amine of this compound with an electrophilic alkyl halide. The reaction proceeds with the retention of the stereochemistry at the C-2 position.

Reaction Scheme:

Caption: General workflow for N-alkylation.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add anhydrous potassium carbonate (2.0-3.0 eq).

-

To the stirred suspension, add the alkyl halide (1.1-1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation:

The yield and diastereomeric ratio of the product are dependent on the specific alkyl halide and reaction conditions used. The following table provides representative data from analogous reactions found in the literature.

| Entry | Alkyl Halide (R-X) | Product | Yield (%) | dr |

| 1 | Methyl Iodide | (S)-1-Boc-2-benzyl-4-methylpiperazine | >90 | >99:1 |

| 2 | Benzyl Bromide | (S)-1-Boc-2,4-dibenzylpiperazine | >85 | >99:1 |

Note: The diastereomeric ratio (dr) is expected to be very high as the reaction occurs at the nitrogen atom, which is remote from the chiral center, and does not involve the formation of a new stereocenter on the ring.

Logical Relationships in Asymmetric Synthesis

The utility of this compound as a chiral building block can be visualized in a logical workflow for the synthesis of a complex chiral molecule.

Caption: Synthetic workflow using the chiral building block.

This workflow illustrates the strategic incorporation of the chiral piperazine unit into a target molecule, where the initial stereochemistry is preserved throughout the synthetic sequence. The Boc group can be removed under acidic conditions to allow for further functionalization at the N-1 position if required, adding to the synthetic versatility of this building block.

Protocol for N-Boc Deprotection of (S)-1-Boc-2-benzylpiperazine: Application Notes for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the N-Boc deprotection of (S)-1-Boc-2-benzylpiperazine, a key intermediate in the synthesis of various pharmaceutical compounds. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction